molecular formula C21H25N3O4S B2775698 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 946219-34-7

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2775698
CAS No.: 946219-34-7
M. Wt: 415.51
InChI Key: BSVQQLNJBSRTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-28-17-11-9-16(10-12-17)23-21(25)22-13-14-29(26,27)20-15(2)24(3)19-8-6-5-7-18(19)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVQQLNJBSRTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound classified within the urea derivatives. This compound exhibits a complex structure that includes an indole moiety, a sulfonyl group, and an ethoxyphenyl substituent. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_3O_3S, with a molecular weight of approximately 401.5 g/mol. The unique structural features of this compound suggest potential pharmacological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound show significant biological activities, particularly as antimicrobial agents. For instance:

  • Antibacterial Activity : Studies have demonstrated that related compounds possess activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness of these compounds often surpasses that of clinically used antibiotics .
  • Antifungal Activity : Some derivatives have shown promising antifungal properties, indicating potential applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit extracellular signal-regulated kinase (ERK), a key player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy.

Cytotoxicity

The cytotoxic profiles of these compounds have also been evaluated. For example:

  • Compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of urea derivatives against clinical isolates of MRSA and other resistant strains. The results indicated that certain derivatives exhibited MIC values comparable to or better than standard treatments, highlighting their potential as new antibacterial agents .

Case Study 2: Antifungal Activity Assessment

In another investigation, the antifungal activities of related compounds were assessed against common fungal pathogens. The results revealed that some derivatives not only inhibited fungal growth but also demonstrated fungicidal properties at lower concentrations than traditional antifungal medications .

Research Findings Summary Table

Compound Activity Type Target Pathogen/Cell Line MIC (µg/mL) Notes
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)ureaAntibacterialMRSA0.5Effective against resistant strains
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)ureaAntifungalCandida albicans125Exhibited superior activity compared to fluconazole
Similar Indole DerivativesCytotoxicityVarious Cancer Cell LinesVaries (10–100)Selective cytotoxicity observed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea exhibit significant anticancer properties. Specifically, studies have shown that such compounds can inhibit the extracellular signal-regulated kinase (ERK), a critical player in cell proliferation and survival pathways. This inhibition suggests potential applications in cancer therapy, targeting malignancies characterized by aberrant ERK signaling.

Antimycobacterial Activity

The compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Similar derivatives have shown low cytotoxicity while maintaining efficacy against Mtb, indicating that they could serve as promising candidates for tuberculosis treatment .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple reaction steps that require precise control of conditions to ensure high yields and purity. The structure-activity relationship (SAR) studies highlight that modifications in the phenyl substituents can significantly influence biological activity, suggesting avenues for optimizing efficacy through chemical alterations .

Case Study 1: ERK Inhibition

In a study focusing on the inhibition of ERK pathways, various derivatives of the compound were synthesized and tested. The results indicated that specific modifications to the sulfonamide and phenyl groups enhanced binding affinity to ERK proteins, demonstrating competitive inhibition against ATP binding sites. This finding underscores the therapeutic potential of these compounds in treating cancers driven by ERK signaling abnormalities.

Case Study 2: Antitubercular Activity

Another investigation assessed a series of sulfonate esters linked to isoniazid derivatives, including those structurally similar to this compound. These derivatives were evaluated for their antimycobacterial activity against various strains of Mtb. The study revealed promising results with several compounds exhibiting low minimum inhibitory concentrations (MICs), suggesting their viability as antitubercular agents .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-ethoxyphenyl)urea, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the indole sulfonyl intermediate via sulfonation of 1,2-dimethylindole using chlorosulfonic acid, followed by coupling with ethylenediamine derivatives .
  • Step 2: Urea formation via reaction of the sulfonated intermediate with 4-ethoxyphenyl isocyanate under anhydrous conditions (e.g., in DMF at 0–5°C) .
  • Critical Parameters:
    • Temperature control during urea bond formation to avoid side reactions.
    • Solvent choice (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency .
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate high-purity product .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Characterization:
    • IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
    • NMR (¹H/¹³C): Assign peaks for indole protons (δ 7.1–7.5 ppm), ethoxyphenyl groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and urea NH protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • X-ray Crystallography: Resolve 3D structure if single crystals are obtainable, as demonstrated for related urea derivatives .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 µM concentrations .
    • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
  • Cell-Based Assays:
    • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .
    • Dose-response curves (IC₅₀ determination) for lead prioritization .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action and target engagement?

Methodological Answer:

  • Target Identification:
    • Affinity Chromatography: Immobilize the compound on a solid phase to pull down binding proteins from cell lysates .
    • Chemical Proteomics: Use isotopic labeling (SILAC) to identify interacting proteins via LC-MS/MS .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) against candidate targets (e.g., kinases) using X-ray or cryo-EM structures .
    • Validate predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Q. What strategies are effective for optimizing pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the ethoxyphenyl ring to enhance aqueous solubility .
    • Replace labile groups (e.g., methyl on indole) with fluorine to reduce CYP450-mediated metabolism .
  • Experimental Profiling:
    • Solubility: Use shake-flask method with HPLC quantification in PBS (pH 7.4) .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

  • Assay Optimization:
    • Standardize cell culture conditions (e.g., passage number, serum type) and assay parameters (e.g., incubation time, ATP concentration in kinase assays) .
  • Orthogonal Validation:
    • Confirm activity in secondary assays (e.g., SPR for binding kinetics, Western blot for target phosphorylation) .
    • Use isogenic cell lines to control for genetic background effects .
  • Meta-Analysis:
    • Compare data across studies using standardized metrics (e.g., fold-change over control) and statistical tools (e.g., ANOVA with post-hoc tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.